(+)-Hydroxytuberosone

LSD1 Epigenetics Pterocarpan

LSD1-focused epigenetic studies demand a structurally matched negative control to isolate LSD1-dependent mechanisms. (+)-Hydroxytuberosone (CAS 95456-43-2), a 6a-hydroxypterocarpan from Pueraria lobata, shares the pterocarpan core with active LSD1 inhibitors but lacks inhibitory activity, enabling clean pathway dissection. • Validated LSD1-negative control - structurally analogous to active inhibitors (IC50 1.73-4.99 μM) yet inactive • High-affinity ERK1 ligand (in silico) - natural-product scaffold for neurodegenerative kinase inhibitor design • Distinct α-glucosidase ASP307 hydrogen-bonding - tool for allosteric regulation studies • ≥98% HPLC purity; isolated and QC-certified reference standard for Pueraria botanical analysis

Molecular Formula C20H18O6
Molecular Weight 354.4 g/mol
Cat. No. B12431624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Hydroxytuberosone
Molecular FormulaC20H18O6
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1(C=CC2=CC3=C(C=C2O1)OC4C3(COC5=CC(=O)C=CC45O)O)C
InChIInChI=1S/C20H18O6/c1-18(2)5-3-11-7-13-15(9-14(11)26-18)25-17-19(22)6-4-12(21)8-16(19)24-10-20(13,17)23/h3-9,17,22-23H,10H2,1-2H3/t17?,19?,20-/m0/s1
InChIKeyPDSPTIAGLVOKKO-UUKMXZOPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Hydroxytuberosone: Natural 6a-Hydroxypterocarpan


(+)-Hydroxytuberosone, also known as (6aR,11aR,11bR)-hydroxytuberosone, is a naturally occurring 6a-hydroxypterocarpan derivative [1]. It belongs to the class of isoflavonoids and was isolated from the roots of Pueraria lobata (kudzu vine) . The compound's chemical formula is C20H18O6, and it features a unique fused tetracyclic core with two hydroxyl groups, which distinguishes it from related pterocarpans lacking this substitution pattern [1].

1
Natural 6a-hydroxypterocarpan scaffold from Pueraria lobata
2
Well-characterized LSD1-negative pterocarpan control
3
In silico ERK1 ligand with distinct kinase binding mode
4
α-Glucosidase allosteric-site probe candidate via ASP307 interaction

Substitution Challenges for (+)-Hydroxytuberosone


Pterocarpans and pterocarpanones exhibit profound functional divergence based on subtle structural variations. In a direct comparative analysis of Pueraria lobata isolates, only a subset of pterocarpan-related compounds (1, 2, 4, 5) inhibited LSD1 with IC50 values ranging from 1.73 to 4.99 μM, while (+)-hydroxytuberosone (compound 7) lacked this activity despite its close structural resemblance [1]. Similarly, in silico screening for α-glucosidase inhibitors identified unique hydrogen-bonding interactions for (+)-hydroxytuberosone with ASP307, distinct from those of withanolides and other flavonoids [2]. These examples demonstrate that the specific 6a-hydroxypterocarpan scaffold of (+)-hydroxytuberosone confers a distinct biological profile that cannot be assumed from other kudzu-derived compounds or generic pterocarpans.

Pterocarpan structural analogs may not share the LSD1-inactive profile; only specific derivatives show inhibition.
Kudzu-derived compounds diverge sharply in biological activity, limiting class-level interchangeability.
α-Glucosidase binding mode is specific to ASP307 loop residue; withanolides and flavonoids bind elsewhere.

Differentiation Evidence vs. Closest Analogs


LSD1 Inhibition Deficit vs. Active Pterocarpans

In a study isolating 9 compounds from Pueraria lobata, (+)-hydroxytuberosone (compound 7) was tested alongside structural analogs for LSD1 inhibitory activity. While compounds 1, 2, 4, and 5 showed potent inhibition with IC50 values between 1.73 and 4.99 μM, (+)-hydroxytuberosone did not exhibit LSD1 inhibitory activity under identical assay conditions [1].

LSD1 Inhibition Assay
Direct head-to-head comparison
No inhibition observed
Compounds 1,2,4,5 IC50 1.73–4.99 μM
LSD1-inactive control for pterocarpan SAR studies
Identical assay conditions; enables pathway dissection
LSD1 Epigenetics Pterocarpan

ERK1 Binding Affinity Surpasses Tizaterkib

In a structure-based virtual screening study of phytoconstituents against ERK1, (+)-hydroxytuberosone demonstrated higher binding affinity and specificity compared to the reference ERK1 inhibitor Tizaterkib [1]. The study employed molecular docking and molecular dynamics simulations, identifying specific interactions within the ERK1 substrate binding pocket.

ERK1 Virtual Screening
Cross-study comparable
Higher binding affinity than Tizaterkib (docking / MD simulations)
Novel ERK1 ligand scaffold for kinase research
In silico data; requires experimental validation
ERK1 Alzheimer's disease Virtual screening

α-Glucosidase ASP307 Hydrogen Bonding

In an ensemble docking study of 539 plant secondary metabolites against α-glucosidase, (+)-hydroxytuberosone formed a specific hydrogen bond with residue ASP307, located on a loop at the active site entrance [1]. This interaction pattern differed from that of withanolides, which bound deeper within the pocket, and from glucose-containing flavonoids that interacted with catalytic residues GLU277 and ASP215 [1].

α-Glucosidase H‑Bond
Cross-study comparable
Specific hydrogen bond with ASP307 loop residue
Distinct allosteric binding mode vs. active-site ligands
Ensemble docking of 539 metabolites
α-glucosidase Diabetes Molecular docking

Unverified Cytotoxicity Claims

A vendor datasheet claims that (+)-hydroxytuberosone exhibits 'potent cytotoxicity against tumor cells in vitro and in vivo, with an IC50 value of 0.3 μM' and may inhibit protein kinase C and D activities . However, no peer-reviewed primary research confirming these assertions has been identified. In a separate study on Pueraria lobata isolates, the compound did not show notable cytotoxicity in the cancer cell lines tested [1].

Cytotoxicity Claims
Data to verify
Vendor-reported IC50 0.3 μM (unverified)
Unsupported cytotoxic activity; validate independently
Contradicted by published screening data
Cytotoxicity Antitumor Protein kinase C

Application Scenarios for (+)-Hydroxytuberosone


LSD1-Independent Pathway Probe

For researchers studying LSD1-mediated epigenetics, (+)-hydroxytuberosone serves as a well-characterized negative control [1]. Its lack of LSD1 inhibition (while structurally similar compounds are active) enables specific dissection of LSD1-dependent versus LSD1-independent pathways in cellular models.

ERK1-Targeted Alzheimer's Lead

Computational studies identify (+)-hydroxytuberosone as a high-affinity ERK1 ligand [1]. Medicinal chemists may utilize this compound as a starting scaffold for optimization toward ERK1 inhibitors for neurodegenerative disease research, with the advantage of a natural product-derived core distinct from synthetic kinase inhibitor chemotypes.

α-Glucosidase Allosteric Probe Development

The unique hydrogen-bonding interaction with ASP307 at the α-glucosidase active site entrance [1] positions (+)-hydroxytuberosone as a potential chemical biology tool for exploring allosteric or loop-mediated regulation of this enzyme. This differs from conventional active-site inhibitors and may inform the development of novel antidiabetic agents.

Pueraria lobata Phytochemical Standard

As a fully characterized 6a-hydroxypterocarpan isolated from kudzu vine [1], (+)-hydroxytuberosone is a valuable reference standard for analytical chemistry, quality control of botanical extracts, and metabolomics studies involving Pueraria species.

Application
Selection Property
Validation Focus
LSD1-independent epigenetic probe
LSD1-inactive pterocarpan control
LSD1-pathway dissection in cell models
ERK1-targeted neurodegenerative research
In silico ERK1 ligand with novel chemotype
ERK1 binding and selectivity assays
α-Glucosidase allosteric site probe
ASP307 hydrogen bonding interaction
Allosteric regulation and enzyme kinetics
Pueraria lobata phytochemical reference
Characterized 6a-hydroxypterocarpan identity
HPLC/LC‑MS identity and purity verification

Technical Documentation Hub

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47 linked technical documents
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